2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl
Overview
Description
The compound 2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl is a specialized molecule that is not directly discussed in the provided papers. However, the papers do discuss various compounds with trifluoromethyl groups and their unique properties. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid is shown to be an effective catalyst in dehydrative amidation reactions, suggesting that trifluoromethyl groups can influence reactivity and selectivity in chemical reactions .
Synthesis Analysis
The synthesis of compounds with trifluoromethyl groups can involve various strategies. For example, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony were synthesized by reacting RFLi with PnCl3, indicating that halogen-lithium exchange followed by reaction with a pnictogen halide is a viable synthetic route for such compounds . Similarly, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane involves the reaction with bifunctional compounds, demonstrating another synthetic approach .
Molecular Structure Analysis
The molecular structures of trifluoromethyl-containing compounds can be quite complex. For instance, the solid-state structure of Sb(RF)2OSO2CF3 reveals a covalent Sb–O interaction, which is not precluded by the presence of fluoromethyl substituents . This suggests that the trifluoromethyl groups do not always dominate the coordination chemistry of the central atom. Additionally, the crystal and molecular structures of acyclic sulfur–nitrogen compounds with trifluoromethyl groups show extensive electron delocalization and bond shortening upon deprotonation .
Chemical Reactions Analysis
Trifluoromethyl groups can significantly affect the chemical reactivity of compounds. The ortho-substituent of boronic acid in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines, thus accelerating amidation . Furthermore, the reaction of 2-polyfluoroalkylchromones with (perfluoroalkyl)trimethylsilanes proceeds with high regioselectivity, indicating that trifluoromethyl groups can direct the outcome of nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The presence of trifluoromethyl groups can impart unique physical and chemical properties to compounds. For example, fluorinated polyimides based on a trifluoromethyl-substituted bis(ether amine) monomer exhibit high solubility in organic solvents, low dielectric constants, and high thermal stability, which are desirable properties for materials used in electronic applications . These properties are attributed to the strong electron-withdrawing effect and the bulky nature of the trifluoromethyl groups.
Scientific Research Applications
Synthesis of High-Performance Resins
- Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used as a monomer in the synthesis of thermoplastic polyimide (TPI). This TPI is then used in the production of semi-interpenetrating polymer networks (semi-IPNs) by dissolving in bisphenol A dicyanate and curing at elevated temperatures .
- Methods of Application : The compound is combined with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline to create TPI. This TPI is then dissolved in bisphenol A dicyanate and cured at high temperatures to create semi-IPNs .
- Results or Outcomes : The resulting semi-IPNs exhibited improved mechanical and dielectric properties compared to pure polycyanurate, with impact strength being 47%-320% greater than that of polycyanurate .
Synthesis of Fluorinated Polymers
- Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer .
- Methods of Application : The compound is copolymerized with 1,1,2,2,-tetrafluoroethylene to form AF1600 . This polymer is used in optoelectronic devices for optical clarity, as a low-refractive index coating for optical devices, as a protective coating for chemical resistance, as a release coating, and as a sight window for harsh chemical environments .
- Results or Outcomes : The resulting polymer, AF1600, exhibits a contact angle of 104° with water, a critical surface energy of 15.7 dyn/cm, a dielectric constant of 1.934 at 1 MHz (ASTM D 150), and a hardness of 103 (Rockwell, ASTM D 785, 23 °C) .
Synthesis of Amorphous Organic Field-Effect Transistors
- Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of novel conjugated polymers, which are used in the creation of highly ambient-stable, amorphous organic field-effect transistors .
- Methods of Application : The compound is used as an acceptor with various aromatic donors to synthesize these polymers . These polymers are then used in the creation of organic field-effect transistors .
- Results or Outcomes : The resulting transistors exhibit well-balanced charge mobilities, annealing-free characteristics, and ambient stability . The performance of these transistors remained nearly unchanged in ambient conditions for up to 90 days .
Synthesis of Polyamide-Imides
- Application Summary : “2,2’-Bis(trifluoromethyl)-4,4’-diiodobiphenyl” is used in the synthesis of tough and flexible fluorinated polyamide-imide films .
- Methods of Application : The compound is combined with trimellitic anhydride chloride through a facile one-pot in-situ silylation method to create these films .
- Results or Outcomes : The resulting films exhibit high tensile strength, high tensile modulus, high glass transition temperature, and a very low coefficient of thermal expansion . These films also reveal better optical homogeneity and stress homogeneity than commercially available Kapton polyimide films .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-iodo-1-[4-iodo-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6I2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYDTUCILYGGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C2=C(C=C(C=C2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371163 | |
Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(trifluoromethyl)-4,4'-diiodobiphenyl | |
CAS RN |
89803-70-3 | |
Record name | 4,4'-Diiodo-2,2'-bis(trifluoromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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